molecular formula C10H7N5O4 B5174698 3,5-dinitro-N-pyridin-2-ylpyridin-2-amine

3,5-dinitro-N-pyridin-2-ylpyridin-2-amine

Cat. No.: B5174698
M. Wt: 261.19 g/mol
InChI Key: MGKYISWVTAZEAT-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-pyridin-2-ylpyridin-2-amine is a complex organic compound characterized by the presence of two nitro groups and a pyridin-2-ylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N-pyridin-2-ylpyridin-2-amine typically involves the nitration of pyridin-2-ylamine derivatives. One common method includes the reaction of pyridin-2-ylamine with nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 3 and 5 positions of the pyridine ring . The reaction conditions must be carefully monitored to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-N-pyridin-2-ylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-pyridin-2-ylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro groups play a crucial role in its reactivity and interaction with biological molecules. For example, the compound may inhibit enzyme activity by binding to the active site or by generating reactive intermediates that disrupt normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitro-N-pyridin-2-ylpyridin-2-amine is unique due to the presence of two nitro groups, which significantly enhance its reactivity and potential for various chemical transformations. This dual nitro substitution also imparts distinct electronic properties, making it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

3,5-dinitro-N-pyridin-2-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O4/c16-14(17)7-5-8(15(18)19)10(12-6-7)13-9-3-1-2-4-11-9/h1-6H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKYISWVTAZEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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